molecular formula C23H24N2O B12534113 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- CAS No. 688062-81-9

3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-

Cat. No.: B12534113
CAS No.: 688062-81-9
M. Wt: 344.4 g/mol
InChI Key: XZAWGXJIXKEQBI-UHFFFAOYSA-N
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Description

3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- typically involves the reaction of quinoline-3-carboxylic acid with N-[1-(phenylmethyl)cyclohexyl]amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of continuous flow chemistry and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain protein kinases, which are key regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in autoimmune disorders. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- can be compared with other similar compounds, such as:

    Paquinimod: Another quinoline-3-carboxamide derivative with anti-inflammatory properties.

    Laquinimod: A quinoline-3-carboxamide derivative known for its immunomodulatory effects.

    Quinoline-3-carboxylic acid: A simpler quinoline derivative used as a precursor in the synthesis of more complex compounds.

The uniqueness of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

688062-81-9

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-(1-benzylcyclohexyl)quinoline-3-carboxamide

InChI

InChI=1S/C23H24N2O/c26-22(20-15-19-11-5-6-12-21(19)24-17-20)25-23(13-7-2-8-14-23)16-18-9-3-1-4-10-18/h1,3-6,9-12,15,17H,2,7-8,13-14,16H2,(H,25,26)

InChI Key

XZAWGXJIXKEQBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

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